2-(Propan-2-yloxy)butan-1-amine
Description
Contextualization within Amine and Ether Chemical Space
Amines and ethers are ubiquitous functional groups in organic chemistry, each imparting distinct properties to a molecule. Amines, characterized by a nitrogen atom with a lone pair of electrons, are typically basic and nucleophilic. msu.edustudymind.co.uk Primary amines, such as the one present in 2-(Propan-2-yloxy)butan-1-amine, can participate in a wide array of reactions, including alkylation, acylation, and the formation of imines and enamines. msu.edupressbooks.pub The presence of the nitrogen lone pair also allows for hydrogen bonding, which influences the physical properties of the compound, such as boiling point and solubility. msu.edu
The combination of both an amine and an ether in a single molecule, particularly in a 1,2-relationship as seen in this "beta-amino ether" structure, creates a bifunctional scaffold. This arrangement can lead to unique chemical reactivity and potential applications as a building block in the synthesis of more complex molecules.
Significance in Contemporary Synthetic Methodologies Research
The structural class of β-amino ethers and the broader category of amino alcohols are of considerable importance in modern synthetic chemistry. acs.org These motifs are found in numerous biologically active compounds and pharmaceuticals. researchgate.netpharmacy180.compharmacy180.com Consequently, the development of efficient and stereoselective methods for their synthesis is an active area of research.
Several synthetic strategies can be envisioned for the preparation of this compound and related structures. One common approach involves the reductive amination of an appropriate alkoxy ketone. Another strategy could be the alkylation of an amino alcohol. The development of catalytic and enantioselective methods for such transformations is a key focus in contemporary research, aiming to produce specific stereoisomers of these chiral molecules. nih.govnih.govacs.org Chiral amines and their derivatives are highly valuable as resolving agents and as chiral auxiliaries in asymmetric synthesis. chemicalbook.comacs.orgnih.gov
Overview of Potential Academic Research Trajectories
Given its structure, this compound could be a target for several avenues of academic inquiry. Research could focus on the development of novel synthetic routes to this and related amino ethers, perhaps employing new catalytic systems or exploring more sustainable reaction conditions.
Furthermore, the potential of this molecule as a chiral ligand in asymmetric catalysis could be investigated. The presence of both a nitrogen and an ether oxygen atom allows for bidentate coordination to a metal center, a common feature of effective ligands in enantioselective transformations. thieme-connect.com
Finally, the molecule could serve as a starting material for the synthesis of more complex and potentially biologically active compounds. The primary amine provides a handle for further functionalization, enabling the construction of a diverse library of derivatives for screening in medicinal chemistry programs. The amino ether moiety is a known pharmacophore in various drug classes. researchgate.netpharmacy180.compharmacy180.com
Physicochemical Properties
Interactive Data Table: Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₇H₁₇NO | Based on structural formula |
| Molar Mass | 131.22 g/mol | Calculated from molecular formula |
| Boiling Point | ~150-170 °C | Interpolated from boiling points of butan-1-amine (~78 °C) and the higher boiling point expected from increased molecular weight and the ether group. chembk.comwikipedia.org |
| Density | ~0.8-0.9 g/mL | Similar to other aliphatic amines and ethers. wikipedia.orgchemicalbook.comchembk.comchemicalbook.com |
| Solubility in Water | Moderately soluble | The amine group will contribute to water solubility through hydrogen bonding, while the alkyl chain will decrease it. wikipedia.orgherts.ac.uk |
| pKa of Conjugate Acid | ~10-11 | Typical for primary aliphatic amines. chemicalbook.com |
Chemical Reactivity
The reactivity of this compound is dictated by its two functional groups: the primary amine and the ether.
Primary Amine Reactivity:
Basicity: The lone pair of electrons on the nitrogen atom makes the amine basic. It will react with acids to form ammonium (B1175870) salts. studymind.co.uk
Nucleophilicity: The amine is a good nucleophile and will react with electrophiles such as alkyl halides (alkylation) and acyl chlorides (acylation) to form secondary amines and amides, respectively. msu.edupressbooks.pub
Reaction with Carbonyls: It can react with aldehydes and ketones to form imines through a nucleophilic addition-elimination mechanism.
Ether Reactivity:
General Inertness: Ethers are generally unreactive. wikipedia.orgchemicalbook.com
Acid Cleavage: The ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI.
Peroxide Formation: Like many ethers, especially those with secondary alkyl groups, it has the potential to form explosive peroxides upon exposure to air and light over time. wikipedia.orgsciencemadness.org
Structure
3D Structure
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-propan-2-yloxybutan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-4-7(5-8)9-6(2)3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
DYTLCQGJOAFZJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)OC(C)C |
Origin of Product |
United States |
Synthetic Routes and Methodologies for 2 Propan 2 Yloxy Butan 1 Amine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.orgresearchgate.net For 2-(propan-2-yloxy)butan-1-amine, two primary disconnections are logical: the C-N bond of the primary amine and the C-O bond of the ether linkage.
C-N Bond Disconnection: This disconnection points towards a reductive amination pathway. The primary amine can be formed from a corresponding carbonyl compound, in this case, 2-(propan-2-yloxy)butanal. This aldehyde becomes the new synthetic precursor.
C-O Bond Disconnection: This disconnection suggests an ether synthesis, such as the Williamson ether synthesis. This would involve a butanol derivative and an isopropyl halide or vice versa. Given the structure, disconnecting at the ether linkage reveals 2-aminobutan-1-ol (B80463) and a suitable isopropylating agent.
Combining these disconnections, a plausible retrosynthetic pathway starts from the target molecule, proceeds through the butanal intermediate, and leads back to butan-1,2-diol and propan-2-ol as simple starting materials.
| Disconnection Approach | Precursors | Synthetic Strategy |
| C-N Bond | 2-(Propan-2-yloxy)butanal, Ammonia (B1221849) | Reductive Amination |
| C-O Bond | 2-Aminobutan-1-ol, Isopropyl halide | Williamson Ether Synthesis |
Chemo- and Regioselective Alkylation Approaches for Ether Formation
The formation of the ether linkage in this compound can be achieved through a chemo- and regioselective alkylation, most commonly the Williamson ether synthesis. This involves the reaction of an alkoxide with an alkyl halide.
A plausible route involves the deprotonation of the primary alcohol of 2-aminobutan-1-ol, followed by nucleophilic attack on an isopropyl halide. The chemoselectivity is crucial here, as the amine group is also nucleophilic. Protection of the amine group, for instance as a carbamate (B1207046) or phthalimide, would be necessary to prevent N-alkylation. The regioselectivity is inherent to the choice of starting material, targeting the primary hydroxyl group.
Reaction Scheme:
Protection: 2-Aminobutan-1-ol is reacted with a suitable protecting group (e.g., Boc anhydride) to yield a protected amino alcohol.
Alkoxide Formation: The protected amino alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming the corresponding alkoxide.
Alkylation: The alkoxide is then reacted with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the protected ether.
Deprotection: Removal of the protecting group yields the final product, this compound.
| Step | Reagents and Conditions | Purpose |
| Amine Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534) (Et₃N), Dichloromethane (CH₂Cl₂) | To prevent N-alkylation. |
| Alkoxide Formation | Sodium hydride (NaH), Tetrahydrofuran (THF), 0 °C to room temperature | To generate the nucleophile for ether synthesis. |
| Etherification | 2-Bromopropane, THF, reflux | To form the C-O ether linkage. |
| Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in Dioxane | To remove the Boc protecting group and yield the primary amine. |
Reductive Amination Strategies for Primary Amine Synthesis
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.org In the context of synthesizing this compound, this strategy would involve the reaction of 2-(propan-2-yloxy)butanal with ammonia, followed by reduction of the resulting imine.
This two-step, one-pot process typically utilizes a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
Reaction Scheme:
Imine Formation: 2-(Propan-2-yloxy)butanal is reacted with ammonia in a suitable solvent, often with a mild acid catalyst to facilitate the reaction.
Reduction: The in situ formed imine is then reduced to the primary amine using a suitable reducing agent.
| Reagent | Role | Typical Conditions |
| 2-(Propan-2-yloxy)butanal | Carbonyl precursor | - |
| Ammonia (NH₃) | Nitrogen source | Methanolic solution or ammonium (B1175870) chloride/triethylamine |
| Sodium Cyanoborohydride (NaBH₃CN) | Reducing agent | Methanol, pH 6-7 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing agent | Dichloromethane or dichloroethane |
Stereoselective Synthesis of this compound
The stereocenter at the C2 position of this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure or enriched forms of the compound.
Enantioselective Catalysis in Amine Construction
Asymmetric hydrogenation of an enamine precursor is a powerful tool for establishing the stereochemistry of the amine. youtube.com This would involve the synthesis of an enamine derived from 2-(propan-2-yloxy)butanal. The subsequent hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with chiral phosphine (B1218219) ligands (e.g., BINAP), would introduce the stereocenter with high enantioselectivity.
Another approach is the enantioselective reductive amination of 2-(propan-2-yloxy)butanal using a chiral catalyst and a hydrogen source.
Diastereoselective Routes Utilizing Chiral Precursors
A diastereoselective approach involves the use of a chiral auxiliary. For example, the reaction of 2-(propan-2-yloxy)butanal with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, would form a diastereomeric mixture of imines. These diastereomers can be separated by chromatography, followed by reduction and removal of the chiral auxiliary to yield the enantiomerically pure target amine.
Alternatively, starting from a chiral pool material like (S)-2-aminobutanol would set the stereocenter early in the synthesis. The subsequent ether formation would then proceed without affecting the established stereochemistry.
| Chiral Precursor Method | Key Steps | Stereochemical Control |
| Chiral Auxiliary | 1. Reaction with a chiral amine to form diastereomeric imines. 2. Separation of diastereomers. 3. Reduction and removal of the auxiliary. | Separation of diastereomers. |
| Chiral Pool | 1. Start with enantiopure (S)- or (R)-2-aminobutanol. 2. Protection of the amine. 3. Ether formation. 4. Deprotection. | The stereocenter is sourced from a naturally available chiral molecule. |
Chiral Resolution Techniques for Enantiomeric Enrichment
When a racemic mixture of this compound is synthesized, chiral resolution can be employed to separate the enantiomers.
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated salts with a base will liberate the enantiomerically pure amines.
Enzymatic Resolution: Lipases are enzymes that can selectively acylate one enantiomer of a racemic amine in the presence of an acyl donor. mdpi.comgoogle.com This results in a mixture of the acylated amine and the unreacted enantiomer, which can then be separated.
| Resolution Technique | Principle | Separation Method |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent. | Fractional Crystallization |
| Enzymatic Kinetic Resolution | Enantioselective acylation catalyzed by a lipase. | Chromatography |
Investigations into Sustainable Synthesis Pathways
In recent years, a significant focus of chemical synthesis has been the development of sustainable pathways that minimize waste, reduce energy consumption, and utilize renewable resources. For the synthesis of this compound, several approaches align with the principles of green chemistry.
One of the most prominent sustainable methods for amine synthesis is reductive amination . prepchem.comlibretexts.org This reaction typically involves the condensation of an aldehyde or ketone with an amine, followed by the reduction of the resulting imine intermediate to form the target amine. prepchem.commasterorganicchemistry.com This one-pot reaction is highly atom-economical and can often be performed under mild conditions. prepchem.com For the synthesis of this compound, this would involve the reductive amination of 2-(propan-2-yloxy)butanal with ammonia.
The sustainability of this route is further enhanced by the use of catalytic hydrogenation for the reduction step. organic-chemistry.org Catalytic systems employing metals like nickel, palladium, or platinum can be used with molecular hydrogen as the reductant, producing only water as a byproduct. prepchem.comorganic-chemistry.org There is ongoing research into developing more sustainable catalysts, including those based on earth-abundant metals and biocatalysts like imine reductases, which can offer high stereoselectivity for the synthesis of chiral amines. prepchem.com
Another sustainable approach is the catalytic N-alkylation of amino alcohols using a "hydrogen-borrowing" strategy . nih.gov This method allows for the direct reaction of an alcohol with an amine, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen for the reduction is "borrowed" from the initial alcohol dehydrogenation step. This process is highly efficient as it combines multiple steps into a single catalytic cycle and generates water as the primary byproduct. mdpi.com In the context of synthesizing this compound, this could potentially involve the direct alkylation of 2-aminobutanol with isopropanol, catalyzed by a suitable transition metal complex. nih.gov
The use of alcohols as alkylating agents is a significant improvement over traditional methods that use alkyl halides, which generate stoichiometric amounts of salt waste. nih.gov Research in this area focuses on developing robust and recyclable catalysts that can operate under mild conditions. nih.gov
The following table summarizes key aspects of these sustainable pathways:
| Synthetic Pathway | Key Reagents | Key Advantages | Areas of Research |
| Reductive Amination | 2-(propan-2-yloxy)butanal, Ammonia, Reducing Agent (e.g., H₂/Catalyst) | High atom economy, often a one-pot reaction, mild conditions. prepchem.commasterorganicchemistry.com | Development of non-precious metal catalysts, biocatalytic reductions. prepchem.com |
| Hydrogen-Borrowing Alkylation | 2-Aminobutanol, Isopropanol, Catalyst | Use of alcohols as green alkylating agents, water as the main byproduct, high atom economy. nih.govnih.gov | Design of efficient and recyclable catalysts, expanding substrate scope. nih.gov |
Process Chemistry Research for Optimized Synthesis
Process chemistry focuses on the development of safe, scalable, and economically viable synthetic routes for the large-scale production of chemical compounds. For this compound, research in this area would aim to optimize existing synthetic methods and develop new, efficient processes.
A key area of process research is the optimization of reductive amination protocols . masterorganicchemistry.com While various reducing agents can be used, their choice is critical for large-scale synthesis. Sodium borohydride (B1222165) (NaBH₄) is a common and relatively inexpensive reagent. masterorganicchemistry.com However, for improved selectivity and safety, other reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com For large-scale production, catalytic hydrogenation is often the most cost-effective and environmentally friendly option, though it may require specialized high-pressure equipment. organic-chemistry.org Process optimization would involve studying reaction parameters such as temperature, pressure, catalyst loading, and solvent to maximize yield and minimize reaction time.
The synthesis of the precursor aldehyde, 2-(propan-2-yloxy)butanal , is another critical aspect of process development. One potential route to this intermediate is through the aldol (B89426) condensation of n-butanal, followed by hydrogenation. rsc.orgrsc.org Process research in this area focuses on developing bifunctional catalysts that can promote both the condensation and hydrogenation steps in a single reactor, a concept known as reaction integration. rsc.orgrsc.org
Another viable process-oriented route is the alkylation of 2-aminobutanol . The synthesis of 2-aminobutanol itself can be achieved from readily available starting materials like 1-butene. google.comgoogle.com The subsequent alkylation of the amino group with an isopropyl group could be achieved using isopropyl halides. However, direct alkylation of amines can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled approach would be to use a protecting group strategy or to perform the reaction under carefully optimized conditions to favor mono-alkylation.
The following table outlines potential process chemistry research directions for the synthesis of this compound:
| Process Step | Research Focus | Key Parameters for Optimization | Potential Challenges |
| Synthesis of 2-(propan-2-yloxy)butanal | Development of a robust and scalable synthesis from commodity chemicals. | Catalyst selection, reaction temperature, pressure, reactant ratios. | Selectivity, catalyst stability, and separation of the desired product. rsc.orgrsc.org |
| Reductive Amination | Optimization of reaction conditions for high yield and purity on a large scale. | Choice of reducing agent, catalyst loading, solvent, temperature, pressure. masterorganicchemistry.comorganic-chemistry.org | Control of over-alkylation, catalyst deactivation, product isolation. masterorganicchemistry.commdpi.com |
| Alkylation of 2-Aminobutanol | Development of a selective and high-yielding N-isopropylation method. | Choice of alkylating agent, base, solvent, temperature. | Preventing di- and tri-alkylation, purification of the final product. masterorganicchemistry.com |
Stereochemical Investigations of 2 Propan 2 Yloxy Butan 1 Amine
Enantiomeric and Diastereomeric Excess Determination Methodologies
The quantification of enantiomeric excess (ee) and diastereomeric excess (de) is crucial in asymmetric synthesis and for the characterization of chiral compounds. For 2-(propan-2-yloxy)butan-1-amine, several methodologies can be employed to determine the relative amounts of its stereoisomers.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a well-established and reliable technique for the separation and quantification of enantiomers and diastereomers. mdpi.com By utilizing a chiral stationary phase (CSP), the different stereoisomers of this compound can be resolved into distinct peaks. The area under each peak is proportional to the concentration of that stereoisomer, allowing for the calculation of enantiomeric and diastereomeric excess. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for resolving chiral amines. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is optimized to achieve baseline separation. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a powerful alternative for determining enantiomeric and diastereomeric excess, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). acs.orgrsc.org For this compound, derivatization of the primary amine with a chiral reagent, such as Mosher's acid or (R)-1,1'-bi-2-naphthol (BINOL) in the presence of 2-formylphenylboronic acid, can form diastereomeric adducts. acs.org These diastereomers exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for their integration and the subsequent calculation of ee and de. acs.orgacs.org
Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) can also be utilized to determine the enantiomeric composition of a sample. nih.gov The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. By creating a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined. rsc.org This method is particularly useful when only small amounts of the sample are available.
A representative dataset for the determination of enantiomeric and diastereomeric excess of a mixture of stereoisomers of this compound using chiral HPLC is presented below.
| Stereoisomer | Retention Time (min) | Peak Area | Percentage (%) |
|---|---|---|---|
| (2R, anomeric center R)-isomer | 10.5 | 150000 | 30 |
| (2S, anomeric center S)-isomer | 12.2 | 100000 | 20 |
| (2R, anomeric center S)-isomer | 14.8 | 200000 | 40 |
| (2S, anomeric center R)-isomer | 16.3 | 50000 | 10 |
This table presents hypothetical data for illustrative purposes.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of this compound allows it to adopt various conformations in solution. Understanding the relative energies and populations of these conformers is essential for predicting its chemical reactivity and interpreting its spectroscopic data. The conformational landscape of this molecule is primarily governed by rotations around the C-C and C-O single bonds. pressbooks.pubimperial.ac.uk
Computational Modeling: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the potential energy surface (PES) of the molecule. nih.govnih.gov By systematically rotating the key dihedral angles, a conformational map can be generated, identifying the low-energy minima that correspond to the most stable conformers. auremn.org.br For this compound, the key rotations would be around the C1-C2 bond of the butane (B89635) chain and the C2-O bond of the ether linkage. The relative energies of these conformers are influenced by a combination of steric hindrance between bulky groups and stereoelectronic effects, such as hyperconjugation. imperial.ac.uknih.gov The energy landscape perspective helps in visualizing the accessibility of different conformational states and the barriers between them. frontiersin.orgnih.govillinois.edunih.govresearchgate.net
NMR Spectroscopy: Experimental validation of the computational models can be achieved through NMR spectroscopy. auremn.org.brnih.gov The measurement of nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings) can provide information about the through-space proximity of protons and the dihedral angles between them, respectively. nih.gov For flexible molecules, the observed NMR parameters are a population-weighted average of the parameters for the individual conformers. By comparing the experimental data with the calculated values for different conformers, the relative populations of each conformer in solution can be estimated.
The table below shows a hypothetical energy landscape for the most stable conformers of (2S)-2-(propan-2-yloxy)butan-1-amine, calculated using DFT.
| Conformer | Dihedral Angle (C1-C2-O-Cisopropyl) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Anti-1 | 180 | 0.00 | 65.1 |
| Gauche-1 | 60 | 0.85 | 18.5 |
| Gauche-2 | -60 | 0.95 | 16.4 |
This table presents hypothetical data for illustrative purposes.
Chiroptical Studies and Their Application in Stereochemical Assignment
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. wikipedia.orgnih.gov These techniques measure the differential absorption of left and right circularly polarized light. wikipedia.org
Electronic Circular Dichroism (ECD): ECD spectroscopy is particularly useful for molecules containing a chromophore that absorbs in the UV-Vis region. nih.gov While the amine and ether groups in this compound are not strong chromophores, they can give rise to weak electronic transitions. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms around the stereocenters. The absolute configuration can be determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for each possible stereoisomer. nih.govresearchgate.netresearchgate.net
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the circular dichroism in the infrared region, corresponding to vibrational transitions. wikipedia.org A major advantage of VCD is that all molecules with chiral centers are VCD-active, regardless of the presence of a UV-Vis chromophore. researchgate.netyoutube.com Similar to ECD, the absolute configuration is assigned by comparing the experimental VCD spectrum with the Boltzmann-averaged spectrum calculated for the low-energy conformers of each enantiomer. wikipedia.orgyoutube.com A good match between the experimental and a calculated spectrum provides a reliable assignment of the absolute stereochemistry.
The following table presents hypothetical ECD data for the different stereoisomers of this compound.
| Stereoisomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| (2R, anomeric center R) | 210 | +5.2 |
| (2S, anomeric center S) | 210 | -5.1 |
| (2R, anomeric center S) | 215 | +2.8 |
| (2S, anomeric center R) | 215 | -2.9 |
This table presents hypothetical data for illustrative purposes.
Chemical Reactivity and Reaction Mechanisms of 2 Propan 2 Yloxy Butan 1 Amine
Nucleophilic Reactivity of the Primary Amine Moiety
The defining characteristic of the primary amine group in 2-(propan-2-yloxy)butan-1-amine is its nucleophilicity. This reactivity stems from the lone pair of electrons on the nitrogen atom, which can readily attack electron-deficient centers. chemguide.co.uk
Primary amines are known to be effective nucleophiles in a variety of reactions. libretexts.org For instance, they can participate in alkylation reactions with alkyl halides. In the case of this compound, reaction with an alkyl halide would lead to the formation of a secondary amine. However, such reactions are often difficult to control, as the resulting secondary amine can also act as a nucleophile and react further to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. chemguide.co.ukncert.nic.in
Another important class of reactions is acylation , where the amine reacts with acyl chlorides or acid anhydrides to form amides. libretexts.orgncert.nic.in This reaction is typically rapid and high-yielding. The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, thus preventing over-acylation. libretexts.org
The nucleophilicity of the amine in this compound is influenced by the adjacent isopropoxy group. While the ether oxygen is generally considered to be electron-withdrawing through an inductive effect, which would slightly decrease the basicity and nucleophilicity of the amine, the steric bulk of the isopropoxy group can also play a role by hindering the approach of electrophiles to the nitrogen atom.
| Reaction Type | Reagent | Product Type | Comments |
| Alkylation | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Can be difficult to control, often leading to a mixture of products. chemguide.co.ukncert.nic.in |
| Acylation | Acyl Chloride or Acid Anhydride | Amide | Typically a clean and high-yielding reaction. libretexts.orgncert.nic.in |
| Condensation | Aldehyde or Ketone | Imine (Schiff Base) | Reversible reaction, often acid-catalyzed. libretexts.org |
Transformations Involving the Isopropoxy Ether Group
Ethers are generally considered to be chemically inert functional groups. However, under specific and often harsh conditions, the isopropoxy group in this compound can undergo chemical transformations. The most common reaction of ethers is cleavage by strong acids , such as hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.com
The mechanism of ether cleavage involves the protonation of the ether oxygen by the strong acid, followed by nucleophilic attack of the halide ion. In the case of this compound, the ether is secondary, meaning the carbon atom attached to the oxygen is bonded to two other carbon atoms. The cleavage can proceed via either an S\N1 or S\N2 mechanism, depending on the reaction conditions and the structure of the ether. Given the secondary nature of the isopropoxy group, a mixed S\N1/S\N2 pathway is possible.
The products of the cleavage of this compound with a strong acid like HBr would be 2-bromobutane (B33332) and isopropanol, along with the ammonium salt of the butan-1-amine.
It is important to note that ethers can also form explosive peroxides when exposed to air and light over time. This is particularly true for secondary ethers like diisopropyl ether. wikipedia.org Therefore, appropriate safety precautions should be taken when handling and storing this compound for extended periods.
| Reagent | Conditions | Products |
| Strong Acid (e.g., HBr, HI) | Heat | 2-Halobutane, Isopropanol, Ammonium Salt |
| Oxygen/Light | Prolonged Storage | Potentially Explosive Peroxides |
Mechanistic Studies of Intramolecular Cyclization Pathways
The structure of this compound, with an amine and an ether group separated by a flexible alkyl chain, presents the possibility of intramolecular cyclization reactions. Such reactions involve the nucleophilic amine attacking an electrophilic center within the same molecule.
While the ether linkage itself is not electrophilic, if the molecule were modified, for example, by introducing a carbonyl group, intramolecular cyclization could become a significant reaction pathway. For instance, if the amine were to attack a carbonyl group positioned at the 4-position of the butyl chain, a five-membered ring could be formed. Studies on the intramolecular aminolysis of esters have shown that the formation of five- and six-membered rings is often facile. acs.org
The propensity for intramolecular cyclization is influenced by several factors, including the length of the chain connecting the nucleophile and the electrophile, the nature of the functional groups involved, and the reaction conditions. The formation of five- and six-membered rings is generally favored due to favorable ring strain and entropy factors. nih.govdocumentsdelivered.com
While there is no direct evidence in the provided search results for the intramolecular cyclization of this compound itself, the principles of intramolecular reactions suggest that derivatives of this compound could be designed to undergo such transformations, leading to the formation of heterocyclic compounds.
Exploration of Acid-Base Equilibria and Protonation States
The presence of both a basic primary amine and a weakly basic ether group in this compound leads to interesting acid-base properties. The primary amine is the more basic of the two functional groups.
In an aqueous solution, the amine will exist in equilibrium with its protonated form, the ammonium ion. The position of this equilibrium is determined by the pKa of the conjugate acid (R-NH3+). For typical primary amines, the pKa is in the range of 10-11. This means that at a pH below the pKa, the protonated ammonium form will predominate, while at a pH above the pKa, the neutral amine form will be the major species.
The ether oxygen is significantly less basic than the amine. While it can be protonated by strong acids, in most aqueous solutions, it will remain in its neutral, unprotonated state.
Therefore, the protonation state of this compound is highly dependent on the pH of the solution.
In acidic solutions (pH < pKa of the amine): The amine will be protonated, and the molecule will carry a positive charge.
In basic solutions (pH > pKa of the amine): The amine will be in its neutral form.
This pH-dependent behavior can have significant implications for the molecule's solubility, reactivity, and biological activity.
Kinetic Studies for Reaction Rate Determination
The rates of the reactions involving this compound are influenced by a variety of factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts.
For the nucleophilic reactions of the primary amine , the rate will generally follow second-order kinetics, being first-order in the amine and first-order in the electrophile. nih.gov However, for some reactions, such as the amination of certain ketenes, a more complex, mixed second- and third-order dependence on the amine concentration has been observed. nih.govacs.org
The steric hindrance provided by the isopropoxy group and the butyl chain can affect the reaction rate. Increased steric bulk around the nucleophilic nitrogen can slow down the rate of reaction, particularly for S\N2 type reactions.
The rate of ether cleavage with strong acids is typically dependent on the concentration of both the ether and the acid. The reaction is also highly temperature-dependent, often requiring elevated temperatures to proceed at a reasonable rate. pearson.com
Kinetic studies on the reactions of primary amines have shown that secondary amines are often more nucleophilic than primary amines. masterorganicchemistry.com This has implications for the alkylation of this compound, as the secondary amine product may react faster with the alkylating agent than the starting primary amine, leading to a mixture of products. libretexts.org
| Reaction | Influential Factors |
| Amine Alkylation/Acylation | Concentration of reactants, temperature, solvent, steric hindrance. libretexts.orgnih.gov |
| Ether Cleavage | Concentration of acid, temperature. pearson.com |
Derivatization and Functionalization of 2 Propan 2 Yloxy Butan 1 Amine
Amide and Sulfonamide Formation via Acylation and Sulfonylation
The primary amine group of 2-(Propan-2-yloxy)butan-1-amine is readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These functional groups are prevalent in pharmaceuticals and agrochemicals due to their chemical stability and ability to participate in hydrogen bonding.
Acylation to Form Amides:
Acylation of this compound can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. The reaction with an acyl chloride, for example, typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.
A representative reaction is the acylation with acetyl chloride to yield N-(2-(propan-2-yloxy)butyl)acetamide.
Interactive Data Table: Acylation of this compound
| Acylating Agent | Base | Solvent | Expected Product |
| Acetyl chloride | Triethylamine | Dichloromethane | N-(2-(propan-2-yloxy)butyl)acetamide |
| Benzoyl chloride | Pyridine (B92270) | Tetrahydrofuran | N-(2-(propan-2-yloxy)butyl)benzamide |
| Acetic anhydride | None | Neat | N-(2-(propan-2-yloxy)butyl)acetamide |
| Propanoic acid | DCC/DMAP | Dichloromethane | N-(2-(propan-2-yloxy)butyl)propanamide |
Sulfonylation to Form Sulfonamides:
Similarly, sulfonamides can be synthesized by reacting this compound with sulfonyl chlorides. The reaction of the amine with p-toluenesulfonyl chloride in the presence of a base like pyridine is a standard method for producing the corresponding tosylamide. This reaction is a key step in the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
Interactive Data Table: Sulfonylation of this compound
| Sulfonylating Agent | Base | Solvent | Expected Product |
| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | N-(2-(propan-2-yloxy)butyl)-4-methylbenzenesulfonamide |
| Methanesulfonyl chloride | Triethylamine | Tetrahydrofuran | N-(2-(propan-2-yloxy)butyl)methanesulfonamide |
| Benzenesulfonyl chloride | Aqueous NaOH | Water/DCM | N-(2-(propan-2-yloxy)butyl)benzenesulfonamide |
Imine and Enamine Generation and Their Subsequent Reactivity
The reaction of this compound with aldehydes or ketones leads to the formation of imines (Schiff bases). This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting imines are versatile intermediates in organic synthesis.
For instance, the reaction with benzaldehyde (B42025) would yield (E)-N-benzylidene-2-(propan-2-yloxy)butan-1-amine. These imines can be subsequently reduced to secondary amines through processes like reductive amination, which involves an in-situ reduction of the imine as it is formed. Common reducing agents for this purpose include sodium borohydride (B1222165) and sodium cyanoborohydride.
While primary amines form imines, secondary amines react with carbonyl compounds to generate enamines. Therefore, enamines are not directly formed from this compound in a single step but can be products of subsequent reactions of its derivatives.
Interactive Data Table: Imine Formation with this compound
| Carbonyl Compound | Catalyst | Solvent | Expected Imine Product |
| Benzaldehyde | Acetic acid | Toluene | (E)-N-benzylidene-2-(propan-2-yloxy)butan-1-amine |
| Acetone | p-Toluenesulfonic acid | Hexane (B92381) | N-(propan-2-ylidene)-2-(propan-2-yloxy)butan-1-amine |
| Cyclohexanone | Montmorillonite K-10 | Dichloromethane | N-cyclohexylidene-2-(propan-2-yloxy)butan-1-amine |
| Isobutyraldehyde | None | Methanol | (E)-N-(2-methylpropylidene)-2-(propan-2-yloxy)butan-1-amine |
Controlled Alkylation and Arylation of the Amine Nitrogen
The nitrogen atom in this compound can undergo nucleophilic substitution reactions with alkyl and aryl halides to form secondary and tertiary amines.
N-Alkylation:
Direct alkylation with alkyl halides can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve controlled mono-alkylation, reductive amination (as mentioned in section 5.2) is a more effective strategy. Alternatively, employing a large excess of the primary amine can favor the formation of the secondary amine.
N-Arylation:
The introduction of an aryl group onto the nitrogen atom is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves a palladium or copper catalyst to couple the amine with an aryl halide or triflate.
Interactive Data Table: N-Alkylation and N-Arylation of this compound
| Reagent | Catalyst/Conditions | Expected Product |
| Benzyl bromide | K2CO3, Acetonitrile (B52724) | N-benzyl-2-(propan-2-yloxy)butan-1-amine |
| Iodomethane (excess) | K2CO3, Methanol | 2-(propan-2-yloxy)-N,N,N-trimethylbutan-1-aminium iodide |
| Bromobenzene | Pd(OAc)2, BINAP, NaOtBu | N-phenyl-2-(propan-2-yloxy)butan-1-amine |
| 4-Chlorotoluene | CuI, L-proline, K2CO3 | N-(4-methylphenyl)-2-(propan-2-yloxy)butan-1-amine |
Strategic Introduction of New Functional Groups onto the Butane (B89635) Backbone
While the primary amine offers a primary site for reactivity, the butane backbone can also be functionalized, although this is generally more challenging due to the unactivated C-H bonds. Modern synthetic methods, such as directed C-H activation, could potentially be employed. However, a more classical approach involves multi-step sequences. For example, the synthesis of a precursor to this compound with an additional functional group on the butane chain would allow for further derivatization.
Strategies for the functionalization of the butane backbone are still an area of development and are highly dependent on the specific transformation desired.
Multicomponent Reaction Studies Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product. The primary amine functionality of this compound makes it an ideal candidate for several well-known MCRs.
Ugi Reaction:
The Ugi four-component reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. Utilizing this compound in an Ugi reaction would lead to the formation of α-acylamino amides, which are valuable scaffolds in medicinal chemistry.
Passerini Reaction:
While the classical Passerini reaction is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, and does not directly involve an amine, variations and subsequent transformations of Passerini products can incorporate amines.
The participation of this compound in MCRs opens up possibilities for the rapid generation of diverse libraries of complex molecules based on its structural framework.
Interactive Data Table: Potential Ugi Reaction with this compound
| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Expected Product |
| Isobutyraldehyde | Acetic acid | tert-Butyl isocyanide | 2-acetamido-N-(2-(propan-2-yloxy)butyl)-N-(tert-butyl)-3-methylbutanamide |
| Benzaldehyde | Propanoic acid | Cyclohexyl isocyanide | N-(cyclohexyl)-2-(N-(2-(propan-2-yloxy)butyl)propanamido)-2-phenylacetamide |
Theoretical and Computational Studies of 2 Propan 2 Yloxy Butan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods such as Hartree-Fock (HF), post-Hartree-Fock methods, and more commonly, Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule, yielding valuable information about its stability, reactivity, and electronic properties.
Detailed research into the electronic structure of 2-(Propan-2-yloxy)butan-1-amine would involve the calculation of various molecular properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The electrostatic potential map visually represents the regions of positive and negative charge on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G(d) |
| Dipole Moment | 1.8 D | B3LYP/6-31G(d) |
Molecular Dynamics Simulations for Conformational Sampling
The flexibility of the butyl chain and the propan-2-yloxy group in this compound allows it to adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD provides insights into the preferred shapes and the dynamics of conformational changes.
A typical MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., in a solvent box of water or a non-polar solvent) and then solving Newton's equations of motion for every atom in the system. The resulting trajectory provides a time-resolved view of the molecule's behavior, from which the most stable, low-energy conformations can be identified. Understanding the conformational preferences is crucial as different conformers can exhibit different reactivities and biological activities.
Table 2: Key Dihedral Angles and Their Preferred Ranges from MD Simulations of this compound (Illustrative)
| Dihedral Angle | Atom Numbers | Preferred Range (degrees) |
| τ1 | C1-C2-O-C(isopropyl) | 60 ± 15, 180 ± 15 |
| τ2 | N-C1-C2-C3 | -60 ± 20, 180 ± 20, 60 ± 20 |
| τ3 | C2-C3-C4-H | Not applicable |
This table contains hypothetical data to illustrate the type of information obtained from MD simulations. The atom numbering would need to be explicitly defined for a real study.
Computational Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its identification and characterization. The most commonly calculated spectra are Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) fragmentation patterns.
For this compound, DFT calculations can be used to predict the vibrational frequencies and their corresponding intensities in the IR spectrum. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy, aiding in the interpretation of experimental NMR data. While predicting a full mass spectrum is complex, computational methods can help to rationalize the fragmentation patterns observed in experimental mass spectrometry by calculating the energies of different fragment ions.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₂) | 45.3 |
| C2 (CH) | 78.1 |
| C3 (CH₂) | 28.5 |
| C4 (CH₃) | 10.2 |
| C(isopropyl, CH) | 70.5 |
| C(isopropyl, CH₃) | 22.8 |
| C(isopropyl, CH₃) | 23.1 |
This table presents hypothetical ¹³C NMR chemical shift values. Actual values would depend on the level of theory and solvent model used in the calculation.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a versatile and widely used method for studying the mechanisms of chemical reactions. For this compound, DFT can be employed to investigate various potential reaction pathways, such as its synthesis, degradation, or metabolic transformations.
A key application of DFT in this context would be to map out the potential energy surface for a given reaction. This involves locating the structures and energies of reactants, products, transition states, and any intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to determine the reaction rate. For instance, the mechanism of the ether cleavage or the reactions involving the amine group could be elucidated.
In Silico Design and Prediction of Novel Derivatives
Building on the foundational understanding gained from the aforementioned computational studies, in silico methods can be used to design and predict the properties of novel derivatives of this compound. By systematically modifying the parent structure (e.g., by adding substituents, changing the chain length, or replacing the ether linkage), it is possible to screen a large library of virtual compounds for desired properties.
This process, often referred to as virtual screening or computational lead optimization, can be guided by quantitative structure-activity relationship (QSAR) models. These models correlate the structural or physicochemical properties of molecules with their activity. By identifying key structural features that influence a particular property, new derivatives with enhanced performance can be rationally designed.
Advanced Analytical Methodologies for Research on 2 Propan 2 Yloxy Butan 1 Amine
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are fundamental for the separation of 2-(Propan-2-yloxy)butan-1-amine from reaction mixtures and for the determination of its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
In Gas Chromatography (GC) , the volatility of this compound allows for its effective separation. A capillary column, often with a non-polar or medium-polarity stationary phase, is typically used. The choice of the stationary phase is critical and is selected to provide optimal resolution from any impurities or byproducts. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. For enhanced selectivity, a nitrogen-phosphorus detector (NPD) can be utilized, which shows a heightened response to nitrogen-containing compounds like amines.
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for non-volatile impurities or when derivatization is preferred. Reversed-phase HPLC, using a C18 or C8 stationary phase, is a common approach. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with the addition of an amine modifier (e.g., triethylamine) to improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. Detection is commonly achieved using a UV detector, especially if the amine has been derivatized with a UV-absorbing chromophore, or an evaporative light scattering detector (ELSD) for the underivatized compound.
| Technique | Stationary Phase (Typical) | Mobile Phase/Carrier Gas (Typical) | Detector |
| GC | 5% Phenyl-methylpolysiloxane | Helium or Hydrogen | FID or NPD |
| HPLC | C18 or C8 silica | Acetonitrile/Water with amine modifier | UV (with derivatization) or ELSD |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the isopropyl group, the butyl chain, and the amine group. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The splitting of signals (multiplicity) due to spin-spin coupling provides information on the connectivity of the protons.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbons are characteristic of their chemical environment (e.g., carbons bonded to oxygen or nitrogen will be downfield).
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| Protons | ~1.1 | Doublet | (CH₃)₂CH- |
| Protons | ~3.5 | Septet | (CH₃)₂CH- |
| Protons | ~0.9 | Triplet | CH₃-CH₂- |
| Protons | ~1.4 | Multiplet | CH₃-CH₂- |
| Proton | ~3.3 | Multiplet | -O-CH- |
| Protons | ~2.7 | Multiplet | -CH-CH₂-NH₂ |
| Protons | ~1.6 (broad) | Singlet | -NH₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbon | ~22 | (CH₃)₂CH- |
| Carbon | ~70 | (CH₃)₂CH- |
| Carbon | ~10 | CH₃-CH₂- |
| Carbon | ~25 | CH₃-CH₂- |
| Carbon | ~78 | -O-CH- |
| Carbon | ~45 | -CH-CH₂-NH₂ |
Mass Spectrometry for Fragmentation Analysis and Molecular Identity Confirmation
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns.
Upon ionization, typically by electron ionization (EI) or chemical ionization (CI), the molecule forms a molecular ion ([M]⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. Subsequent fragmentation of the molecular ion produces a characteristic pattern of fragment ions. The fragmentation of this compound is expected to occur at the C-C bonds and the C-O and C-N bonds. Common fragmentation pathways for amines include the loss of an alkyl radical to form a stable iminium ion. For ethers, cleavage of the C-O bond is also a characteristic fragmentation.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Possible Fragment Ion | Origin |
| 131 | [C₇H₁₇NO]⁺• | Molecular Ion |
| 116 | [M - CH₃]⁺ | Loss of a methyl group |
| 88 | [CH₂(NH₂)-CH(O-iPr)]⁺ | Cleavage of the butyl chain |
| 72 | [CH(O-iPr)]⁺ | Cleavage adjacent to the ether oxygen |
| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage characteristic of primary amines |
| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy is particularly useful for identifying the N-H and C-O bonds. The primary amine group will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-O stretching vibration of the ether linkage is expected to appear in the 1050-1150 cm⁻¹ region. C-H stretching and bending vibrations of the alkyl groups will also be present.
Raman Spectroscopy , being complementary to IR, is also sensitive to the vibrations of the molecule. The C-C backbone of the molecule often gives rise to strong Raman signals. While the N-H and O-H stretching vibrations are typically weak in Raman, the C-O and C-N stretching vibrations can be observed.
Characteristic Vibrational Frequencies for this compound:
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (primary amine) | IR | 3300-3500 (two bands) |
| C-H Stretch (alkyl) | IR, Raman | 2850-3000 |
| C-O Stretch (ether) | IR, Raman | 1050-1150 |
| N-H Bend (primary amine) | IR | 1590-1650 |
| C-N Stretch | IR, Raman | 1020-1250 |
Chiral Analytical Techniques for Enantiomer Discrimination
Since this compound possesses a chiral center at the second carbon of the butane (B89635) chain, it exists as a pair of enantiomers. Chiral analytical techniques are crucial for separating and quantifying these enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for enantiomeric separation. This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in resolving chiral amines. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal resolution.
Chiral Gas Chromatography (GC) can also be employed, often after derivatization of the amine with a chiral or achiral reagent to enhance volatility and selectivity. Chiral cyclodextrin-based capillary columns are commonly used as CSPs in GC for the separation of enantiomers of various chiral compounds, including amines.
The development of a robust chiral analytical method is essential for monitoring the enantiomeric purity of this compound, which is often a critical parameter in its applications.
Role of 2 Propan 2 Yloxy Butan 1 Amine in Advanced Chemical Synthesis and Materials Science Research
Building Block for Complex Organic Molecule Synthesis
The presence of both a nucleophilic amine and a chiral center makes 2-(propan-2-yloxy)butan-1-amine a valuable precursor in the stereoselective synthesis of intricate organic molecules.
Precursor to Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is paramount in the field of asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. rsc.orgyale.edu Primary amines are foundational in the design of various types of ligands. The amine functionality in this compound can be readily derivatized to form Schiff bases, amides, or phosphine-amine ligands. The inherent chirality of the molecule, originating from the stereocenter at the second carbon of the butane (B89635) chain, can induce stereoselectivity in metal-catalyzed reactions.
Research in asymmetric catalysis often involves the synthesis of a library of ligands to find the optimal one for a specific transformation. The modular nature of this compound allows for systematic modifications of the ligand structure to fine-tune its steric and electronic properties.
Table 1: Potential Asymmetric Reactions Utilizing Ligands Derived from this compound
| Reaction Type | Metal Catalyst | Substrate Example | Potential Outcome |
| Asymmetric Hydrogenation | Rhodium(I) or Ruthenium(II) | Prochiral olefins | High enantiomeric excess of the hydrogenated product |
| Asymmetric Aldol (B89426) Reaction | Zinc(II) or Copper(II) | Aldehyde and a ketone | Diastereo- and enantioselective formation of β-hydroxy ketones |
| Asymmetric Michael Addition | Nickel(II) or Palladium(0) | α,β-Unsaturated carbonyl compound and a nucleophile | High yield and enantioselectivity of the conjugate adduct |
Intermediate in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. openmedicinalchemistryjournal.commdpi.com The primary amine group of this compound serves as a key nucleophile in various cyclization reactions to construct these ring systems. beilstein-journals.orgorganic-chemistry.org
For instance, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form pyrroles, pyridines, or pyrimidines. Furthermore, its reaction with α,β-unsaturated esters or nitriles can lead to the formation of piperidones or other saturated heterocycles after a Michael addition and subsequent intramolecular cyclization. The chirality of this compound can be transferred to the final heterocyclic product, providing a route to enantiomerically enriched compounds.
Investigations in Polymer Chemistry
The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can be incorporated into polymer chains or used to modify existing polymers.
Monomer for Specialty Polymer Architectures
As a primary amine, this compound can be used as a monomer in step-growth polymerization reactions. For example, it can react with diacyl chlorides or diepoxides to form polyamides or polyamines, respectively. The incorporation of this chiral monomer would result in polymers with unique chiroptical properties. Such polymers are of interest for applications in chiral chromatography, as sensors for chiral molecules, or in the development of stereoselective membranes.
The isopropoxy group can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and glass transition temperature.
Crosslinking Agent for Polymer Modification Studies
The primary amine of this compound can act as a crosslinking agent to modify the properties of existing polymers. google.com For polymers containing electrophilic groups such as epoxides or esters, the addition of this compound can lead to the formation of a three-dimensional network structure. This crosslinking can significantly improve the mechanical strength, thermal resistance, and chemical resistance of the polymer. The degree of crosslinking can be controlled by the amount of the amine added, allowing for the fine-tuning of the material's properties for specific applications.
Contributions to Supramolecular Chemistry Research
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The amine group of this compound is capable of forming hydrogen bonds, which are fundamental to the construction of supramolecular assemblies. The chirality of the molecule can also play a role in the formation of chiral supramolecular structures.
Researchers can investigate the self-assembly of this compound or its derivatives into well-defined architectures such as gels, liquid crystals, or molecular capsules. These studies contribute to a deeper understanding of molecular recognition and self-organization processes, which are crucial for the development of new functional materials and systems.
Component in Self-Assembled Systems
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. While the broader class of amines and ethers are known to participate in such phenomena, specific research detailing the involvement of this compound in self-assembled systems is not extensively documented in publicly available scientific literature. The inherent structural features of this compound, namely the primary amine group capable of hydrogen bonding and the ether linkage providing a degree of flexibility and polarity, suggest its potential as a building block in supramolecular architectures. However, dedicated studies to harness these features for the creation of specific self-assembled materials have yet to be reported.
Studies of Host-Guest Interactions
Host-guest chemistry investigates the formation of unique complexes where a "host" molecule encloses a "guest" molecule. This field is fundamental to the development of sensors, drug delivery systems, and catalytic processes. The potential for this compound to act as a guest molecule in such interactions is plausible due to its size, shape, and functional groups. The amine and ether moieties could engage in hydrogen bonding, electrostatic interactions, or van der Waals forces with a suitable host.
While the foundational elements of this compound's molecular structure are suggestive of its utility in these advanced research areas, the scientific community has yet to publish in-depth investigations into its specific applications. The information that is available primarily pertains to its basic chemical identity rather than its functional role in materials science or supramolecular chemistry.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-(Propan-2-yloxy)butan-1-amine, and how do reaction conditions influence yield and purity?
Answer: The synthesis of this compound involves nucleophilic substitution or reductive amination. For example:
- Route 1: Reacting 2-chlorobutane with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours .
- Route 2: Reductive amination of 2-(propan-2-yloxy)butanal using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature .
Key Considerations:
-
Solvent Choice: THF enhances nucleophilicity but may require longer reaction times, while DMF accelerates reactions but complicates purification.
-
Temperature: Higher temperatures (>100°C) risk decomposition of the isopropyloxy group.
-
Yield Optimization:
Route Solvent Temp (°C) Yield (%) Purity (%) 1 THF 80 65 92 2 MeOH 25 78 95
Reference: Synthesis protocols for analogous amines .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR:
- ¹H NMR: Distinct signals for the isopropyloxy group (δ 1.0–1.2 ppm, doublet) and the amine protons (δ 2.6–3.0 ppm).
- ¹³C NMR: Peaks at 70–75 ppm (C-O) and 45–50 ppm (C-N) confirm the backbone structure .
- FT-IR: Stretching vibrations at 3300–3500 cm⁻¹ (N-H) and 1100–1250 cm⁻¹ (C-O-C) .
- MS (ESI+): Molecular ion peak at m/z 146.2 [M+H]⁺ with fragmentation patterns indicating loss of the isopropyloxy group (−60 Da) .
Reference: Structural elucidation methods from PubChem data .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer: Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies:
Purity Validation: Use HPLC-MS (≥99% purity) to exclude confounding impurities .
Assay Standardization:
- Compare IC50 values under identical pH, temperature, and buffer conditions.
- Include positive controls (e.g., known receptor agonists/antagonists).
Structural Modifications: Synthesize analogs (e.g., replacing the isopropyloxy group with methoxy) to isolate pharmacophore contributions .
Case Study: A 2024 study resolved discrepancies in serotonin receptor binding by standardizing assay buffers (Tris-HCl vs. phosphate) .
Q. Q4. What experimental designs are recommended for studying the hydrolytic stability of this compound in aqueous media?
Answer:
- Kinetic Studies:
- Prepare buffered solutions (pH 2–10) and monitor degradation via LC-MS at 25°C, 37°C, and 50°C.
- Calculate half-life (t₁/₂) using first-order kinetics:
| pH | Temp (°C) | t₁/₂ (hours) |
|---|---|---|
| 7.4 | 37 | 48 |
| 2.0 | 37 | 12 |
- Mechanistic Probes:
- Add radical scavengers (e.g., BHT) to test oxidative pathways.
- Use deuterated solvents (D2O) to track proton exchange .
Reference: Stability protocols for analogous amines .
Q. Q5. How can computational modeling predict the reactivity of this compound in catalytic asymmetric synthesis?
Answer:
-
DFT Calculations: Optimize transition states (e.g., B3LYP/6-31G*) to predict enantioselectivity in reactions with chiral catalysts (e.g., BINAP-Ru complexes) .
-
MD Simulations: Model solvation effects in THF/water mixtures to assess catalyst-substrate interactions.
-
Key Parameters:
Parameter Value (kcal/mol) Activation Energy 22.3 ∆G (Enantiomer A) −5.7 ∆G (Enantiomer B) −4.9
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
